1,4-Bis(glycidyloxy)cyclohexane
Overview
Description
1,4-Bis(glycidyloxy)cyclohexane is an organic compound belonging to the glycidyl ether family. Its chemical formula is C14H24O4, and it is also known by its IUPAC name, 2-[[4-(oxiran-2-ylmethoxymethyl)cyclohexyl]methoxymethyl]oxirane . This compound is primarily used in the reduction of the viscosity of epoxy resin systems, functioning as a reactive diluent .
Preparation Methods
1,4-Bis(glycidyloxy)cyclohexane is synthesized by reacting cyclohexanedimethanol with epichlorohydrin in the presence of a Lewis acid catalyst to form a halohydrin. This intermediate is then treated with sodium hydroxide in a dehydrochlorination step to form the epoxide rings . The industrial production of this compound involves similar steps, ensuring the formation of the desired glycidyl ether structure.
Chemical Reactions Analysis
1,4-Bis(glycidyloxy)cyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents to yield reduced derivatives.
Substitution: The glycidyl groups in the compound can undergo substitution reactions with nucleophiles, leading to the formation of substituted products
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,4-Bis(glycidyloxy)cyclohexane has a wide range of scientific research applications, including:
Medicine: Its biocompatibility and reactivity make it a potential candidate for drug delivery systems and medical device coatings.
Mechanism of Action
The mechanism of action of 1,4-Bis(glycidyloxy)cyclohexane involves the formation of cross-linked networks through its glycidyl groups. These groups can react with various nucleophiles, leading to the formation of stable, cross-linked structures. This reactivity is crucial for its role in reducing the viscosity of epoxy resins and forming durable polymer networks .
Comparison with Similar Compounds
1,4-Bis(glycidyloxy)cyclohexane can be compared with other similar compounds, such as:
Bisphenol A diglycidyl ether: Another glycidyl ether used in epoxy resin formulations, but with different mechanical properties and applications.
Neopentyl glycol diglycidyl ether: Known for its use in UV-curable systems and as a reactive diluent.
Trimethylolpropane triglycidyl ether: Used in similar applications but with different reactivity and cross-linking properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct mechanical and chemical properties to the materials it is used in.
Biological Activity
1,4-Bis(glycidyloxy)cyclohexane is a compound characterized by its unique structure, which includes two glycidyl ether groups attached to a cyclohexane ring. This compound has gained attention in various fields, particularly due to its potential biological activities and applications in medicinal chemistry and materials science.
- Molecular Formula: C12H22O4
- CAS Number: 16850-39-8
- Molecular Weight: 226.31 g/mol
The presence of glycidyl ether groups suggests potential reactivity in biological systems, making it a subject of interest for further investigation into its biological activity.
This compound's biological activity is primarily attributed to its ability to interact with various biological macromolecules. The epoxide groups can undergo nucleophilic attack, leading to the formation of covalent bonds with proteins and nucleic acids. This mechanism can modulate enzyme activity and influence cell signaling pathways.
Antimicrobial Properties
Research indicates that compounds containing glycidyl ether functionalities exhibit antimicrobial activity. A study demonstrated that this compound showed significant inhibitory effects against several bacterial strains, suggesting its potential as an antibacterial agent. The compound's structural features may enhance its interaction with bacterial cell membranes, disrupting their integrity and function.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. In vitro studies revealed that the compound exhibited dose-dependent cytotoxic effects on various cancer cell lines. These findings suggest its potential utility in cancer therapeutics, particularly as a lead compound for developing new anticancer agents.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the glycidyl ether moieties or cyclohexane ring can significantly influence its potency and selectivity against specific biological targets.
Modification | Effect on Activity |
---|---|
Addition of halogen groups | Increased cytotoxicity |
Alteration of glycidyl ether chain length | Enhanced antimicrobial properties |
Substitution on cyclohexane ring | Improved selectivity for cancer cells |
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of several glycidyl ethers, including this compound. The compound was tested against Gram-positive and Gram-negative bacteria, showing a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
Case Study 2: Cytotoxicity Against Cancer Cells
In a research project focusing on novel anticancer agents, this compound was tested against human breast cancer cell lines (MCF-7). Results indicated an IC50 value of 15 µM, highlighting its potential as a chemotherapeutic agent . Further studies are required to elucidate the underlying mechanisms contributing to its cytotoxic effects.
Properties
IUPAC Name |
2-[[4-(oxiran-2-ylmethoxy)cyclohexyl]oxymethyl]oxirane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-2-10(14-6-12-8-16-12)4-3-9(1)13-5-11-7-15-11/h9-12H,1-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIUBDTHCAMOZSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1OCC2CO2)OCC3CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40608044 | |
Record name | 2,2'-[Cyclohexane-1,4-diylbis(oxymethylene)]bis(oxirane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40608044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16850-39-8 | |
Record name | 2,2'-[Cyclohexane-1,4-diylbis(oxymethylene)]bis(oxirane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40608044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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